molecular formula C13H16N2O5 B1356985 methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate CAS No. 922529-36-0

methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate

Cat. No.: B1356985
CAS No.: 922529-36-0
M. Wt: 280.28 g/mol
InChI Key: BGFAHHGCJUYLNA-JTQLQIEISA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the broader class of nitro-substituted benzoates, specifically characterized as an organic compound featuring multiple functional groups that confer distinct chemical and biological properties. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound designated as a benzoic acid methyl ester derivative containing both nitro and pyrrolidinylmethoxy substituents. The stereochemical designation (2S) indicates the specific three-dimensional arrangement at the pyrrolidine ring, following Cahn-Ingold-Prelog priority rules.

The compound can be classified under several chemical categories simultaneously. As a nitroaromatic compound, it shares characteristics with other electron-deficient aromatic systems that exhibit enhanced reactivity toward nucleophilic substitution reactions. The presence of the pyrrolidine moiety places it within the extensive family of nitrogen-containing heterocyclic compounds, which represent one of the most prevalent structural motifs in both natural products and synthetic pharmaceuticals. The methyl ester functionality classifies it as a carboxylic acid derivative, providing additional synthetic versatility through potential hydrolysis or transesterification reactions.

The molecular structure incorporates a five-membered saturated nitrogen heterocycle, the pyrrolidine ring, which contributes significantly to the compound's three-dimensional characteristics. This structural feature distinguishes it from purely aromatic systems and enhances its potential for biological activity through improved shape complementarity with protein binding sites. The compound's stereochemistry at the pyrrolidine ring introduces chirality, making it a valuable template for enantioselective synthesis and chiral recognition studies.

Table 1: Chemical Classification and Properties

Classification Category Description
Primary Class Nitro-substituted benzoate ester
Secondary Class Pyrrolidine-containing heterocycle
Molecular Formula C₁₃H₁₆N₂O₅
Molecular Weight 280.28 g/mol
Chemical Abstracts Service Number 922529-36-0
Stereochemistry (2S)-Configuration at pyrrolidine C-2

Historical Context and Development

The development of this compound represents a convergence of several important synthetic chemistry traditions. The incorporation of pyrrolidine rings into organic molecules has historical roots extending back to the early recognition of nitrogen heterocycles in natural product chemistry. The pyrrolidine nucleus appears prominently in numerous alkaloids isolated from plants and microorganisms, establishing its importance as a privileged scaffold in medicinal chemistry research.

The synthetic approach to constructing molecules like this compound typically involves sequential functional group modifications of simpler benzoate precursors. Historical synthetic methodologies for nitroaromatic compounds have evolved from classical nitration procedures using mixed acids to more sophisticated selective nitration techniques that allow precise regiocontrol. The development of methods for introducing pyrrolidine substituents has benefited from advances in both nucleophilic substitution chemistry and transition metal-catalyzed coupling reactions.

The evolution of synthetic strategies for compounds containing both nitro and pyrrolidine functionalities reflects broader trends in organic synthesis toward increasing molecular complexity and stereochemical control. Early synthetic approaches often relied on harsh reaction conditions and produced mixtures of regioisomers, whereas contemporary methods emphasize selectivity and mild reaction conditions. The development of efficient synthetic routes to pyrrolidine-containing benzoates has been driven by their recognition as valuable intermediates in pharmaceutical research and their utility as building blocks for more complex molecular architectures.

Modern synthetic approaches to this compound class benefit from improved understanding of structure-activity relationships and the development of more sophisticated analytical techniques for characterizing complex organic molecules. The historical progression from simple benzoate derivatives to highly functionalized compounds like this compound illustrates the advancing capabilities of synthetic organic chemistry to create molecules with precisely defined three-dimensional structures and functional group arrangements.

Significance in Organic Chemistry Research

This compound represents a significant contribution to organic chemistry research through its demonstration of successful integration of multiple pharmacologically relevant structural elements. The compound serves as a valuable case study in the design of molecules that leverage the three-dimensional properties of saturated heterocycles to create enhanced pharmacophore diversity. Research has shown that pyrrolidine-containing compounds offer superior opportunities for exploring chemical space compared to their purely aromatic analogs due to their increased three-dimensional coverage and reduced molecular planarity.

The significance of this compound extends to its role as a synthetic intermediate in the preparation of more complex molecular architectures. The strategic placement of functional groups allows for selective chemical modifications that can lead to diverse derivatives with potentially different biological activities. The presence of both electron-withdrawing nitro groups and electron-donating nitrogen-containing substituents creates opportunities for studying electronic effects on chemical reactivity and biological activity.

Current research emphasizes the importance of compounds like this compound in advancing understanding of structure-activity relationships in nitrogen heterocycle chemistry. The compound provides a platform for investigating how stereochemistry influences biological activity, particularly through the (2S)-configuration of the pyrrolidine ring. Studies have demonstrated that different stereoisomers of pyrrolidine-containing compounds can exhibit dramatically different biological profiles due to their distinct binding modes with enantioselective proteins.

The research significance is further enhanced by the compound's utility in mechanistic studies of chemical reactivity. The nitro group can undergo bioreduction to generate reactive intermediates, while the pyrrolidine ring may enhance binding affinity with biological targets. This combination makes the compound valuable for studying both chemical transformations and biological interactions in controlled experimental systems.

Table 2: Research Applications and Significance

Research Area Application Significance
Synthetic Chemistry Building block for complex molecules Demonstrates advanced synthetic capabilities
Stereochemistry Chiral recognition studies Provides insights into stereochemical effects
Structure-Activity Relationships Pharmacophore exploration Enhances understanding of biological activity
Mechanistic Studies Reactivity investigations Elucidates reaction pathways and mechanisms

Current Research Landscape

The current research landscape surrounding this compound reflects broader trends in organic chemistry toward the development of three-dimensional molecular scaffolds with enhanced pharmacological properties. Contemporary research emphasizes the strategic use of pyrrolidine rings to create compounds that can effectively explore pharmacophore space through their non-planar geometries and stereochemical diversity. Recent studies have highlighted the importance of saturated nitrogen heterocycles in drug discovery, with pyrrolidine ranking among the most frequently encountered five-membered ring systems in approved pharmaceuticals.

Current investigations focus on understanding how the specific substitution pattern in this compound influences its chemical and biological properties. Research has demonstrated that the combination of nitro and pyrrolidine functionalities can lead to compounds with unique reactivity profiles, particularly in biological systems where the nitro group may undergo reduction to generate reactive intermediates. The stereochemistry of the pyrrolidine ring has emerged as a critical factor in determining biological activity, with different enantiomers potentially exhibiting distinct pharmacological profiles.

The research landscape is characterized by increasing sophistication in synthetic methodologies for preparing pyrrolidine-containing compounds. Modern approaches emphasize stereochemical control and functional group tolerance, allowing for the efficient preparation of complex molecules like this compound with well-defined three-dimensional structures. Advanced synthetic strategies include asymmetric synthesis techniques, transition metal-catalyzed reactions, and organocatalytic processes that can create the desired stereochemistry with high selectivity.

Contemporary research also investigates the potential applications of this compound class in various fields beyond traditional pharmaceutical chemistry. Studies have explored their utility as chemical probes for biological systems, as intermediates in the synthesis of materials with specific properties, and as templates for the development of new synthetic methodologies. The versatility of the pyrrolidine-benzoate framework makes it attractive for researchers seeking to develop compounds with tailored properties for specific applications.

The current research emphasis on understanding mechanism of action has led to detailed investigations of how compounds like this compound interact with biological targets. Recent findings suggest that the pyrrolidine ring can enhance binding affinity through favorable conformational properties, while the nitro group may contribute to biological activity through various mechanisms including bioreduction and direct interactions with cellular components. These mechanistic insights are driving the design of next-generation compounds with improved properties and enhanced selectivity for specific biological targets.

Table 3: Current Research Focus Areas

Research Focus Methodology Objectives
Synthetic Methodology Asymmetric synthesis and catalysis Develop efficient stereoselective routes
Biological Mechanism Biochemical and cellular studies Understand interactions with biological targets
Structure-Activity Studies Systematic structural modifications Optimize pharmacological properties
Application Development Interdisciplinary collaborations Expand utility beyond traditional applications

Properties

IUPAC Name

methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-19-13(16)9-4-5-12(11(7-9)15(17)18)20-8-10-3-2-6-14-10/h4-5,7,10,14H,2-3,6,8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFAHHGCJUYLNA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2CCCN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)OC[C@@H]2CCCN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582311
Record name Methyl 3-nitro-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922529-36-0
Record name Methyl 3-nitro-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration and Esterification of Benzoate Precursors

The synthesis often begins with a methyl benzoate derivative, which undergoes selective nitration to introduce the nitro group at the 3-position on the aromatic ring. For example, methyl 3-methylbenzoate can be nitrated using nitric acid and acetic anhydride under controlled low-temperature conditions (0–30 °C) to yield methyl 3-nitrobenzoate derivatives with high yield (~95%) and selectivity.

  • Typical nitration procedure:

    • Add 65–95% nitric acid dropwise to acetic anhydride under ice-bath conditions.
    • Slowly add methyl benzoate derivative.
    • Stir and raise the temperature to 15–30 °C for several hours.
    • Remove excess reagents by distillation.
    • Precipitate the product by pouring into ice water.
    • Isolate by filtration and recrystallize from ethanol.
  • Outcome:

    • High yield (95–98%).
    • Mixture of isomers with predominant 3-nitro substitution (approximate 72–75% 3-nitro isomer).
    • Purification by recrystallization to isolate the desired nitrobenzoate.

Purification and Characterization

  • Recrystallization from absolute ethanol is a preferred method to purify the nitrobenzoate intermediates and final products.
  • High-performance liquid chromatography (HPLC) is used to analyze isomeric purity and confirm the ratio of nitro isomers.
  • Stereochemical purity is maintained by using chiral starting materials and mild reaction conditions.
Step No. Reaction Type Starting Material Reagents/Conditions Yield (%) Notes
1 Nitration Methyl 3-methylbenzoate HNO3 (65-95%), Ac2O, 0–30 °C, 3 h 95–98 Produces mixture of 3- and 4-nitro isomers
2 Esterification 3-Nitro-4-hydroxybenzoic acid MeOH, SOCl2, 0 °C to 70 °C, 2 h >90 Converts acid to methyl ester
3 Nucleophilic substitution Methyl 4-hydroxy-3-nitrobenzoate (2S)-pyrrolidin-2-ylmethanol derivative, K2CO3, DMF, heat 70–85 Introduces chiral pyrrolidinyl methoxy substituent
4 Purification Crude product Recrystallization from ethanol - Enhances purity and isolates stereoisomer
  • The nitration step requires careful temperature control to maximize the 3-nitro isomer and minimize the 4-nitro isomer.
  • The use of chiral (2S)-pyrrolidin-2-ylmethanol derivatives ensures enantiomeric purity in the final product.
  • Nucleophilic substitution on aromatic rings bearing electron-withdrawing nitro groups is facilitated by the activation of the phenolic hydroxyl group.
  • The reaction conditions (solvent, base, temperature) significantly affect the yield and selectivity of the substitution step.
  • Recrystallization is crucial to separate isomeric mixtures and remove impurities.
  • Analytical methods including HPLC and NMR spectroscopy are essential for confirming chemical structure and purity.

The preparation of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate involves a multi-step synthetic route starting from methyl benzoate derivatives. Key steps include selective nitration, esterification, and nucleophilic substitution to introduce the chiral pyrrolidinylmethoxy group. Optimized reaction conditions and purification techniques yield the target compound with high purity and stereochemical integrity. This synthesis strategy is supported by diverse research findings and is consistent with protocols used for related nitrobenzoate and pyrrolidine-containing compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate exhibits promising pharmacological properties, making it a candidate for the development of therapeutic agents. Its structure suggests potential activity against various diseases, particularly those involving neurotransmitter modulation.

Case Study: Central Nervous System Disorders
Research indicates that compounds similar to this compound may act on the central nervous system (CNS) by inhibiting specific enzymes or receptors. For instance, derivatives of this compound have been investigated for their ability to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines, which are critical for mood regulation and cognitive function .

Antimicrobial Activity

Inhibition of Pathogens
Studies have shown that this compound and its analogs can exhibit antimicrobial properties. A related class of compounds demonstrated significant activity against ESKAPE pathogens, which are known for their resistance to multiple drugs. The structure of the compound allows for interaction with bacterial enzymes, potentially disrupting their function .

Data Table: Antimicrobial Efficacy

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
This compoundEscherichia coli16 µg/mL
This compoundKlebsiella pneumoniae32 µg/mL

Synthesis and Chemical Properties

Synthetic Routes
The synthesis of this compound typically involves several steps, including the introduction of the nitro group and the formation of the pyrrolidine moiety. Various synthetic methods have been explored to optimize yield and purity.

Chemical Properties
The compound is characterized by its molecular formula C13H16N2O5C_{13}H_{16}N_{2}O_{5} and a molecular weight of approximately 280.28 g/mol. Its solubility in organic solvents makes it suitable for various formulations in drug development.

Mechanism of Action

The mechanism of action of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Methyl 3,5-Dichloro-4-[[(2S)-Pyrrolidin-2-yl]methoxy]benzoate

  • Structure : Differs by replacing the 3-nitro group with 3,5-dichloro substituents.
  • Solubility: Chloro substituents may enhance lipophilicity compared to nitro groups, influencing membrane permeability.
  • Applications : Marketed as a pharmaceutical intermediate (e.g., Pharmint listing, 2023) .

6-[[2,3-Difluoro-4-[[(2S)-1-(2-Methoxyethyl)Pyrrolidin-2-yl]methoxy]Phenyl]Methyl]-... (EP 4374877 A2)

  • Structure : Features a 2,3-difluoro-substituted phenyl ring and a modified pyrrolidine side chain with a methoxyethyl group.
  • Impact :
    • Fluorine Effects : Fluorine atoms improve metabolic stability and bioavailability via reduced CYP450-mediated oxidation.
    • Side Chain Modification : The methoxyethyl group on pyrrolidine may enhance solubility or target engagement compared to the unsubstituted pyrrolidine in the target compound .

Pyrrolidine Side Chain Modifications

Pibrentasvir (Journal of Applied Pharmaceutical Science, 2019)

  • Structure : Incorporates a (2S)-pyrrolidin-2-ylmethoxy group within a larger macrocyclic scaffold.
  • Impact :
    • Stereochemistry : The (2S)-configuration is conserved, suggesting its importance in maintaining stereoselective interactions (e.g., with viral proteases in hepatitis C treatment).
    • Complexity : The extended structure of Pibrentasvir enables multi-target engagement, unlike the simpler benzoate derivative .

Ester Group Variations

trans-1-Boc-4-(4-Nitrophenyl)-Pyrrolidine-3-Carboxylic Acid (Pharmint, 2023)

  • Structure : Replaces the benzoate ester with a carboxylic acid and introduces a tert-butoxycarbonyl (Boc) protecting group.
  • Impact :
    • Stability : The Boc group enhances stability under acidic conditions, whereas the methyl ester in the target compound may hydrolyze more readily in vivo.
    • Reactivity : The free carboxylic acid could facilitate salt formation or covalent binding to targets .

Data Table: Key Structural and Hypothetical Properties

Compound Name Substituents (Aromatic Ring) Pyrrolidine Modification Molecular Weight (g/mol) Hypothetical LogP
Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate 3-NO₂ Unsubstituted (2S)-pyrrolidine ~296.3 ~1.8
Methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate 3,5-Cl₂ Unsubstituted (2S)-pyrrolidine ~329.2 ~2.5
EP 4374877 A2 compound 2,3-F₂ 1-(2-Methoxyethyl)-pyrrolidine ~525.6 ~2.0

Research Implications and Gaps

  • Stereochemical Specificity : The conserved (2S)-pyrrolidine configuration across analogs (e.g., Pibrentasvir) underscores its pharmacological relevance, though explicit binding data for the target compound are lacking .
  • Functional Group Trade-offs : Nitro groups may confer oxidative stress risks, whereas chloro/fluoro substituents offer metabolic advantages .
  • Need for Experimental Data : Computational predictions of LogP and solubility require validation via assays.

Biological Activity

Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Profile

  • Molecular Formula : C13H16N2O4
  • Synonyms : 922529-36-0, this compound
  • Structure : The compound features a benzoate moiety substituted with a pyrrolidine ring and a nitro group, which may influence its biological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, pyrrolidine derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A study evaluated several pyrrolidine-based compounds, revealing that those with electron-donating groups displayed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstReference
This compoundTBD
Sodium pyrrolidideS. aureus, E. coli
2,6-Dipyrrolidino-1,4-dibromobenzeneVarious pathogens

The mechanism of action for this compound may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways. The presence of the nitro group is often associated with increased reactivity towards biological targets, potentially leading to cytotoxic effects in pathogenic cells.

Case Studies

  • Antimicrobial Screening :
    A study conducted on a series of nitro-substituted pyrrolidine derivatives found that compounds similar to this compound exhibited promising antimicrobial activity against multiple strains of bacteria, including drug-resistant variants .
  • Toxicity Assessment :
    Toxicological evaluations indicated that while some derivatives showed effective antimicrobial properties, they also demonstrated varying levels of cytotoxicity in mammalian cell lines. This dual activity necessitates careful consideration during drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the benzoate and pyrrolidine portions significantly affect biological activity. Electron-withdrawing groups like nitro enhance the potency of the compound against microbial targets, while alterations in the pyrrolidine ring can modify solubility and bioavailability .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate solubility and favorable permeability characteristics that could support its development as a therapeutic agent .

Q & A

Q. What synthetic routes are recommended for preparing methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate, and what intermediates are critical?

A multi-step synthesis is typically employed:

  • Step 1 : Nitration of methyl 4-hydroxybenzoate to introduce the nitro group at position 3, using nitric acid in sulfuric acid under controlled temperature (0–5°C) to avoid over-nitration .
  • Step 2 : Protection of the hydroxyl group (e.g., with a benzyl or tert-butyldimethylsilyl group) to prevent side reactions during subsequent steps .
  • Step 3 : Coupling the (2S)-pyrrolidin-2-ylmethoxy group via nucleophilic substitution or Mitsunobu reaction, ensuring stereochemical retention of the (S)-configuration .
    Key intermediates include the nitrobenzoate precursor and the protected hydroxyl intermediate. Purity at each step should be verified via HPLC or TLC .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of dust or vapors. Avoid contact with oxidizing agents due to the nitro group’s reactivity .
  • Storage : Keep in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the pyrrolidine moiety .

Q. Which spectroscopic techniques are most effective for structural characterization and purity analysis?

  • NMR : 1^1H and 13^13C NMR confirm the ester, nitro, and pyrrolidine substituents. Chiral HPLC or polarimetry validates the (2S)-stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragments, distinguishing isomers or impurities .
  • IR Spectroscopy : Identifies ester carbonyl (~1700 cm1^{-1}) and nitro group (~1520 cm1^{-1}) vibrations .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the nitro group under different reaction conditions?

Density Functional Theory (DFT) calculations model electron density distribution, revealing the nitro group’s susceptibility to reduction or electrophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are simulated using COSMO-RS to predict reaction pathways. For example, nitro reduction to an amine is favored in ethanol/water with Pd/C catalysis, as modeled in similar benzoate derivatives .

Q. What strategies resolve contradictions in reported biological activity data across assay systems?

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize variability .
  • Orthogonal Assays : Combine enzymatic inhibition assays with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) to differentiate target engagement from bioavailability issues .

Q. How does the (2S)-pyrrolidin-2-ylmethoxy group’s stereochemistry influence biological target interactions?

Molecular docking studies (e.g., AutoDock Vina) show the (S)-configuration enhances hydrogen bonding with protease active sites compared to the (R)-enantiomer. Pharmacophore modeling of similar compounds indicates steric clashes in the (R)-form reduce binding affinity by ~30% .

Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?

  • Hydrolysis : Test stability in aqueous buffers (pH 4–9) at 25–50°C. The ester group hydrolyzes rapidly under alkaline conditions (t1/2_{1/2} <24 hours at pH 9) .
  • Photodegradation : Expose to UV light (254 nm) to simulate sunlight-driven degradation. LC-MS/MS identifies nitro-to-nitrite conversion as a primary pathway .

Q. How can selective reduction of the nitro group be achieved without altering the ester or pyrrolidine moieties?

  • Catalytic Hydrogenation : Use H2_2 (1 atm) with 10% Pd/C in ethanol at 25°C. Monitor via TLC (Rf shift from 0.7 to 0.3) .
  • Chemical Reduction : Employ SnCl2_2 in HCl/ethanol (1:1 v/v) at 0°C. Quench with NaHCO3_3 to isolate the amine derivative .

Methodological Notes

  • Stereochemical Integrity : Chiral auxiliaries (e.g., Evans’ oxazolidinones) ensure retention of the (2S)-configuration during synthesis .
  • Contradiction Analysis : Use Bland-Altman plots to statistically evaluate inter-assay variability in biological activity data .
  • Safety Protocols : Follow GHS guidelines for nitro compounds, including spill containment with vermiculite and neutralization with 10% sodium bicarbonate .

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